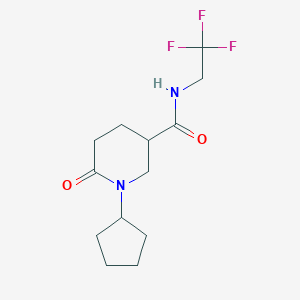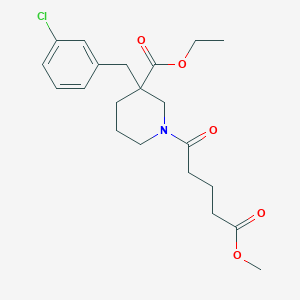![molecular formula C20H23F3N2O B6050401 2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6050401.png)
2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol, commonly known as DF-MPPE, is a novel compound that has gained significant attention in the field of scientific research. This compound has been shown to possess unique properties that make it a promising candidate for various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
DF-MPPE exerts its effects by modulating the activity of the NMDA receptor. Specifically, DF-MPPE binds to the glycine site of the NMDA receptor and enhances the activity of the receptor. This results in an increase in the release of neurotransmitters such as glutamate, which plays a crucial role in various neurological processes.
Biochemical and Physiological Effects:
DF-MPPE has been shown to possess several biochemical and physiological effects. In addition to modulating the activity of the NMDA receptor, DF-MPPE has been shown to possess anti-inflammatory properties. DF-MPPE has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DF-MPPE has several advantages for lab experiments. It is easy to synthesize and produces high yields with excellent purity. DF-MPPE is also highly stable and can be stored for long periods without degradation. However, there are also limitations to using DF-MPPE in lab experiments. For example, DF-MPPE has limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the use of DF-MPPE in scientific research. One promising direction is the use of DF-MPPE in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. DF-MPPE may also have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of DF-MPPE and its potential applications in various fields of scientific research.
Méthodes De Synthèse
DF-MPPE can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-difluorobenzyl chloride and 4-fluorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using sodium borohydride to obtain DF-MPPE. This synthesis method has been optimized to produce high yields of DF-MPPE with excellent purity.
Applications De Recherche Scientifique
DF-MPPE has been shown to possess several unique properties that make it a promising candidate for various scientific research applications. One of the most promising applications of DF-MPPE is in the field of neuroscience. DF-MPPE has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease and schizophrenia. DF-MPPE has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O/c21-17-4-1-15(2-5-17)12-24-8-9-25(18(14-24)7-10-26)13-16-3-6-19(22)20(23)11-16/h1-6,11,18,26H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZPAOGNLDMDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=C(C=C2)F)CCO)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methoxynicotinamide](/img/structure/B6050319.png)

![2-[(2-biphenylylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6050333.png)
![3-allyl-2-hydroxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B6050340.png)
![2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B6050345.png)
![ethyl 1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B6050352.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050357.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-ethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6050362.png)
![2-(3,4-dimethylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6050370.png)
![{2-[(4-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6050374.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B6050376.png)
![2-[2-(3,5-dichloro-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6050390.png)
![7-cyclopentyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050397.png)
